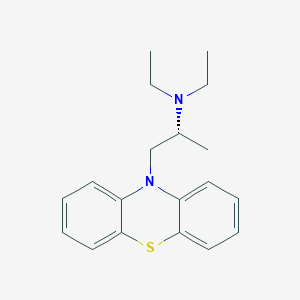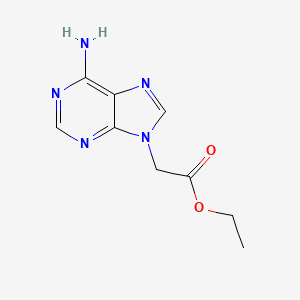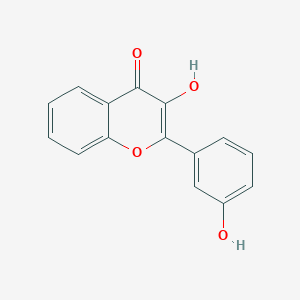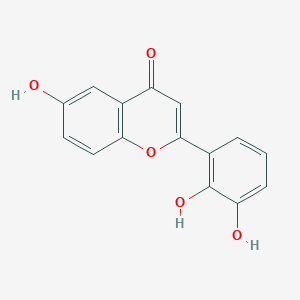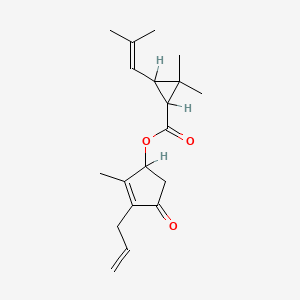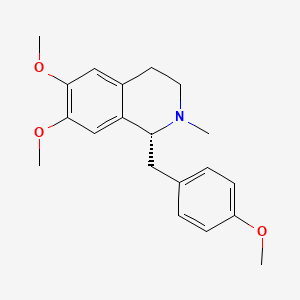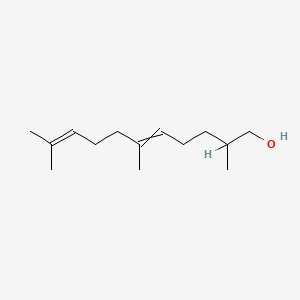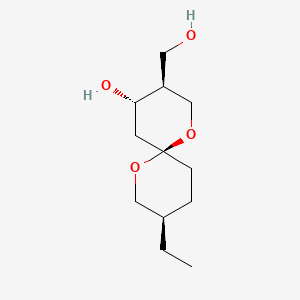
Talaromycin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Talaromycin B is a natural product found in Talaromyces stipitatus with data available.
Aplicaciones Científicas De Investigación
Discovery and Chemical Structure
Talaromycin B is a compound isolated from the endophytic fungus Talaromyces aurantiacus. Its chemical structure, along with Talaromycin A, was elucidated using various spectroscopic methods, including IR, MS, 1D and 2D NMR spectra, and comparison of experimental and calculated electronic circular dichroism spectra (Zhang et al., 2019).
Biological Activities
The biological activities of Talaromycin B were explored, particularly its inhibitory activity against enzymes such as monoamine oxidase and acetylcholinesterase, as well as the PI3K pathway. However, the compound exhibited only weak activity in these assays, suggesting limited potential in these specific areas of biochemical research (Zhang et al., 2019).
Potential Applications in Other Areas
While specific applications of Talaromycin B are not detailed extensively, compounds from similar fungi, including other Talaromyces species, have been studied for various uses. These range from antifungal activities against pathogens like Candida albicans to producing secondary metabolites with unique biological activities (Suzuki et al., 2000). Such studies indicate potential research avenues for Talaromycin B in similar domains.
Propiedades
Número CAS |
83780-27-2 |
|---|---|
Nombre del producto |
Talaromycin B |
Fórmula molecular |
C12H22O4 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
(3S,4S,6R,9R)-9-ethyl-3-(hydroxymethyl)-1,7-dioxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C12H22O4/c1-2-9-3-4-12(15-7-9)5-11(14)10(6-13)8-16-12/h9-11,13-14H,2-8H2,1H3/t9-,10+,11+,12-/m1/s1 |
Clave InChI |
VDWRKBZMQNPUOB-NOOOWODRSA-N |
SMILES isomérico |
CC[C@@H]1CC[C@@]2(C[C@@H]([C@H](CO2)CO)O)OC1 |
SMILES |
CCC1CCC2(CC(C(CO2)CO)O)OC1 |
SMILES canónico |
CCC1CCC2(CC(C(CO2)CO)O)OC1 |
Otros números CAS |
83780-27-2 |
Sinónimos |
(-)-talaromycin B talaromycin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



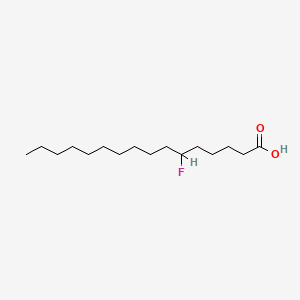
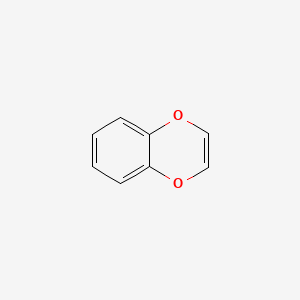
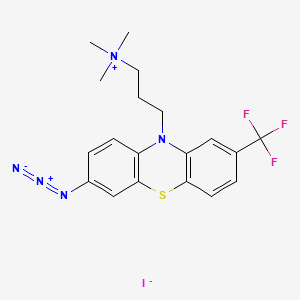
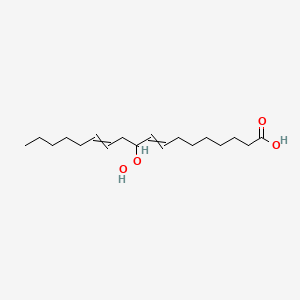
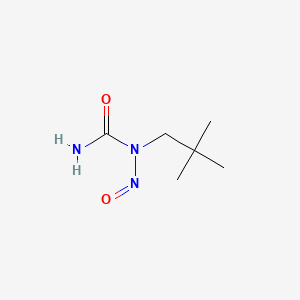
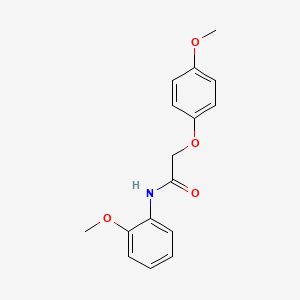
![2-[[[4-(Methylthio)anilino]-oxomethyl]amino]benzamide](/img/structure/B1211068.png)
